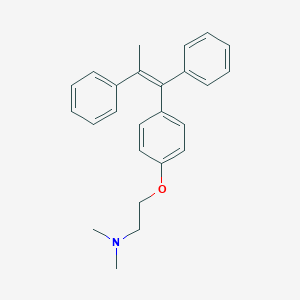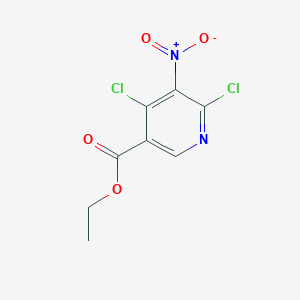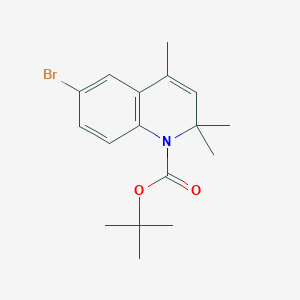
tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate is a compound that belongs to the quinoline family. It is a yellow powder that is used in scientific research for its various applications.
Wirkmechanismus
The mechanism of action of tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate is not well understood. However, it is believed to interact with zinc ions and form a fluorescent complex. The complex can be used for the detection of zinc ions in living cells.
Biochemische Und Physiologische Effekte
Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate does not have any known biochemical or physiological effects. However, it is important to note that this compound should be handled with care as it is a hazardous material.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate in lab experiments include its fluorescent properties, which make it an excellent probe for the detection of zinc ions in living cells. Additionally, it is a reference compound for the development of analytical methods for the detection of quinoline-based compounds. The limitations of using this compound include its hazardous nature and the need for specialized equipment for its handling.
Zukünftige Richtungen
There are several future directions for the use of tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate in scientific research. One direction is the development of new ligands based on this compound for catalytic applications. Another direction is the development of new analytical methods for the detection of quinoline-based compounds. Additionally, the use of this compound as a fluorescent probe for the detection of other metal ions in living cells can be explored.
Conclusion:
Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate is a compound that has various applications in scientific research. Its fluorescent properties make it an excellent probe for the detection of zinc ions in living cells, and it is also used as a ligand in the synthesis of metal complexes for catalytic applications. While there are limitations to its use, the future directions for this compound are promising, and it will continue to be an important tool in scientific research.
Synthesemethoden
The synthesis of tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate involves the reaction of 6-bromo-2,2,4-trimethylquinoline-1(2H)-one with tert-butyl bromoacetate in the presence of a base. The reaction takes place in anhydrous conditions and is carried out under reflux. The yield of the reaction is around 70%.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate is used in scientific research for its various applications. It is used as a fluorescent probe for the detection of zinc ions in living cells. It is also used as a ligand in the synthesis of metal complexes for catalytic applications. Furthermore, it is used as a reference compound in the development of analytical methods for the detection of quinoline-based compounds.
Eigenschaften
IUPAC Name |
tert-butyl 6-bromo-2,2,4-trimethylquinoline-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-11-10-17(5,6)19(15(20)21-16(2,3)4)14-8-7-12(18)9-13(11)14/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXWEWROZPBVFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)Br)C(=O)OC(C)(C)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634021 |
Source


|
| Record name | tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | |
CAS RN |
179894-35-0 |
Source


|
| Record name | tert-Butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

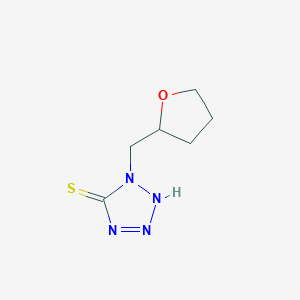
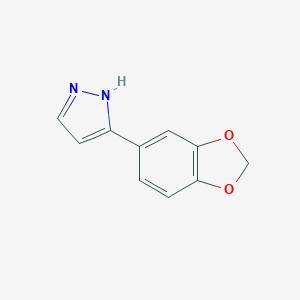
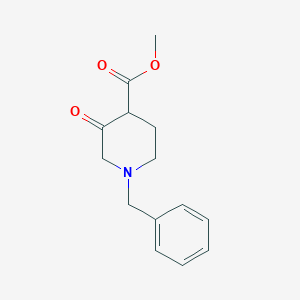
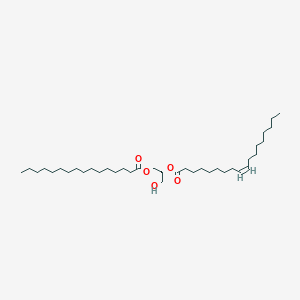
![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)
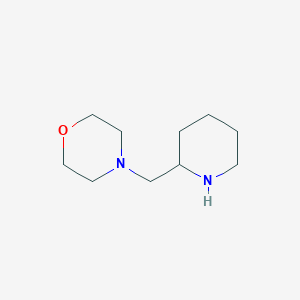
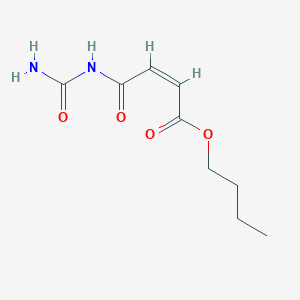




![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)
